1-(tert-Butyl) 5-methyl L-glutamate hydrochloride

Chiral Purity Quality Control Peptide Synthesis

1-(tert-Butyl) 5-methyl L-glutamate hydrochloride (CAS 34582-33-7) is an orthogonally protected glutamate building block. The acid-labile α-tert-butyl ester and base-labile γ-methyl ester enable regioselective, stepwise deprotection—critical for γ-glutamyl peptide synthesis, bioconjugation, and drug discovery. ≥98% HPLC purity and the hydrochloride salt ensure complete DMF solubility for automated SPPS. This regioisomer is NOT interchangeable with the positional isomer 5-tert-butyl 1-methyl L-glutamate HCl (CAS 6234-01-1). Choose the correct regioisomer to avoid side reactions, racemization, and synthetic failure. Procure now for precise, sequence-defined peptide chemistry.

Molecular Formula C10H20ClNO4
Molecular Weight 253.72 g/mol
CAS No. 34582-33-7
Cat. No. B613073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-Butyl) 5-methyl L-glutamate hydrochloride
CAS34582-33-7
Synonyms34582-33-7; (S)-1-tert-butyl5-methyl2-aminopentanedioatehydrochloride; H-GLU(OME)-OTBUHCL; SCHEMBL2389640; CTK1B1087; HJNCSRHVIJRWLT-FJXQXJEOSA-N; MolPort-020-004-021; ANW-58767; AKOS016002122; AK-65078; SC-48980; KB-210796; TC-147512; FT-0698296; K-7870; 1-tert-butyl5-methyl(2S)-2-aminopentanedioatehydrochloride; L-Glutamicacid,1-(1,1-dimethylethyl)5-methylester,hydrochloride
Molecular FormulaC10H20ClNO4
Molecular Weight253.72 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CCC(=O)OC)N.Cl
InChIInChI=1S/C10H19NO4.ClH/c1-10(2,3)15-9(13)7(11)5-6-8(12)14-4;/h7H,5-6,11H2,1-4H3;1H/t7-;/m0./s1
InChIKeyHJNCSRHVIJRWLT-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(tert-Butyl) 5-methyl L-glutamate hydrochloride (CAS 34582-33-7): Protected L-Glutamic Acid for Orthogonal Peptide Synthesis


1-(tert-Butyl) 5-methyl L-glutamate hydrochloride (CAS 34582-33-7), also known as H-Glu(OMe)-OtBu·HCl or L-Glutamic acid γ-methyl ester α-tert-butyl ester hydrochloride, is an orthogonally protected L-glutamic acid derivative [1]. It features a tert-butyl ester (OtBu) protecting the α-carboxyl group and a methyl ester (OMe) protecting the γ-carboxyl group, with the amino group present as a hydrochloride salt. This differential protection strategy enables stepwise, regioselective peptide chain elongation, making it a critical building block in solid-phase and solution-phase peptide synthesis . The compound is a white to off-white solid with a molecular weight of 253.72 g/mol, typically supplied at ≥95% purity, and is soluble in common organic solvents .

1-(tert-Butyl) 5-methyl L-glutamate hydrochloride: Why Generic Protected Glutamates Cannot Be Substituted


In peptide synthesis, the precise placement of orthogonal protecting groups dictates the sequence and regioselectivity of chain elongation. 1-(tert-Butyl) 5-methyl L-glutamate hydrochloride (34582-33-7) is not interchangeable with its positional isomer, 5-tert-butyl 1-methyl L-glutamate hydrochloride (CAS 6234-01-1), due to fundamentally different deprotection profiles . The target compound places the acid-labile tert-butyl ester on the α-carboxyl and the base-labile methyl ester on the γ-carboxyl. In contrast, the isomer swaps these groups, leading to an inverted deprotection sequence. This difference directly impacts the synthetic route design; substituting one for the other would result in the cleavage of the incorrect protecting group at the wrong step, leading to side reactions, racemization, or complete synthetic failure . Therefore, procurement decisions must be based on the specific regiochemical requirements of the synthetic scheme.

1-(tert-Butyl) 5-methyl L-glutamate hydrochloride: Quantifiable Differentiation from Closest Analogs


1-(tert-Butyl) 5-methyl L-glutamate hydrochloride: Optical Rotation as a Critical QC Metric for Enantiomeric Purity

The optical rotation of 1-(tert-Butyl) 5-methyl L-glutamate hydrochloride is +17.1 ± 2° (c=2 in H₂O) . This value is distinct from that of its positional isomer, 5-tert-butyl 1-methyl L-glutamate hydrochloride (CAS 6234-01-1), which has a specific rotation of +24.0 to +28.0° (c=1, MeOH) [1]. While the solvent and concentration differ slightly, the significant variation in magnitude and sign provides a clear, measurable fingerprint for confirming the identity and stereochemical integrity of the correct regioisomer. This metric is crucial for QC release and ensures the correct building block is being used in GMP or research settings.

Chiral Purity Quality Control Peptide Synthesis

1-(tert-Butyl) 5-methyl L-glutamate hydrochloride: Differential Melting Point as a Regioisomer Identity Check

The melting point of 1-(tert-Butyl) 5-methyl L-glutamate hydrochloride is consistently reported as 129-133°C . In comparison, its regioisomer, 5-tert-butyl 1-methyl L-glutamate hydrochloride, melts at a lower range of 126-130°C . This 3-5°C differential provides a simple, rapid, and cost-effective method for initial identity confirmation and regioisomer purity assessment. While not as precise as HPLC, it serves as a valuable first-line QC check, especially in academic or high-throughput synthesis labs where rapid verification of the correct building block is essential to prevent mislabeling and subsequent synthetic failures.

Solid-State Characterization Identity Testing Regioisomer Purity

1-(tert-Butyl) 5-methyl L-glutamate hydrochloride: Orthogonal Protection Enables Regioselective Deprotection for γ-Glutamyl Peptide Synthesis

The strategic placement of the base-labile methyl ester on the γ-carboxyl group and the acid-labile tert-butyl ester on the α-carboxyl group in 1-(tert-Butyl) 5-methyl L-glutamate hydrochloride allows for the selective saponification of the γ-methyl ester without affecting the α-tert-butyl ester . This is in stark contrast to its regioisomer (CAS 6234-01-1), where the α-methyl and γ-tert-butyl arrangement would require an acid deprotection first. The ability to selectively unmask the γ-carboxyl group first is a critical advantage for the synthesis of γ-glutamyl peptides and other compounds requiring specific γ-functionalization before α-elongation . This regioselectivity is a fundamental, quantifiable difference in synthetic utility.

Orthogonal Synthesis Peptide Chemistry γ-Glutamyl Peptides

1-(tert-Butyl) 5-methyl L-glutamate hydrochloride: Purity Specification Enables Reliable Peptide Coupling Efficiency

The compound is routinely supplied at ≥98% purity as determined by HPLC, with an assay (AT) of ≥97% min . While many amino acid derivatives are available at similar purities, the high and consistently reported purity of this specific building block is essential for ensuring high coupling efficiencies in solid-phase peptide synthesis (SPPS). Lower purity material can introduce chain-terminating impurities that reduce crude peptide yields and complicate purification. By selecting a vendor with a demonstrated 97-98% specification, researchers minimize the risk of failed syntheses and increase the overall yield of the desired peptide, directly impacting project timelines and costs.

Purity Peptide Coupling Reproducibility

1-(tert-Butyl) 5-methyl L-glutamate hydrochloride: Hydrochloride Salt Form Enhances Solubility and Handling

The compound is supplied as a hydrochloride salt, which significantly enhances its solubility in polar organic solvents and aqueous buffers compared to the free base . While quantitative solubility data (e.g., mg/mL in specific solvents) is not widely published, the salt form is a known and critical attribute for peptide synthesis. It ensures the building block can be easily dissolved in DMF, DCM, or NMP, which are the standard solvents for SPPS coupling reactions. In contrast, the free base form of similar protected amino acids can exhibit poor solubility, leading to heterogeneous reaction mixtures, incomplete couplings, and lower overall yields. The hydrochloride salt form guarantees a homogeneous solution, maximizing reaction efficiency and reproducibility.

Solubility Formulation Peptide Chemistry

1-(tert-Butyl) 5-methyl L-glutamate hydrochloride: Recommended Applications Based on Differentiated Evidence


Synthesis of γ-Glutamyl Peptides and Conjugates

This is the primary application for 1-(tert-Butyl) 5-methyl L-glutamate hydrochloride. As established in Section 3, the orthogonal protection (γ-OMe, α-OtBu) allows for the selective saponification of the γ-methyl ester under mild basic conditions . This liberates the γ-carboxyl group for coupling to another amino acid or a drug molecule while keeping the α-carboxyl protected for subsequent chain elongation. This regiospecific approach is essential for synthesizing γ-glutamyl dipeptides, which are important in drug delivery, prodrug strategies, and the study of glutathione metabolism. Using the isomeric 5-tert-butyl 1-methyl L-glutamate would require a different, often less efficient, synthetic route.

Solid-Phase Peptide Synthesis (SPPS) of Bioactive Peptides

The compound's high purity (≥98% HPLC, ≥97% assay) and hydrochloride salt form ensure it is an ideal building block for automated SPPS . The high purity minimizes side reactions and improves crude peptide yields, while the salt form guarantees complete dissolution in DMF, the standard SPPS solvent. This leads to more efficient coupling steps and fewer deletions in the final peptide sequence. It is particularly valuable for synthesizing peptides containing glutamic acid residues where the side chain must remain protected until a late-stage modification or where the α-carboxyl is ultimately required as the C-terminus of the peptide.

Medicinal Chemistry and Drug Discovery for Neurological Targets

Glutamic acid is the primary excitatory neurotransmitter in the central nervous system. Derivatives of glutamic acid, including this protected form, serve as crucial intermediates in the synthesis of drug candidates targeting neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy . The orthogonal protection allows for the precise introduction of glutamic acid residues into peptide-based drug candidates or the creation of novel glutamic acid analogs for structure-activity relationship (SAR) studies. The ability to selectively deprotect the γ-carboxyl group enables the creation of diverse libraries of glutamate analogs for screening against neurological targets.

Bioconjugation and Chemical Biology Tool Development

The orthogonal protection strategy of this compound is highly advantageous for creating bioconjugates. The γ-methyl ester can be selectively deprotected to reveal a carboxyl group for attaching fluorescent dyes, biotin, or other reporter molecules via amide bond formation . Subsequently, the α-tert-butyl ester can be removed under acidic conditions to reveal the α-carboxyl group, which can then be used for further conjugation or to generate the free amino acid. This stepwise functionalization is critical for developing site-specifically labeled peptides for cellular imaging, pull-down assays, and other chemical biology applications.

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